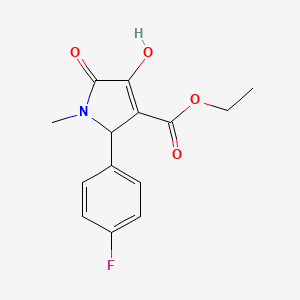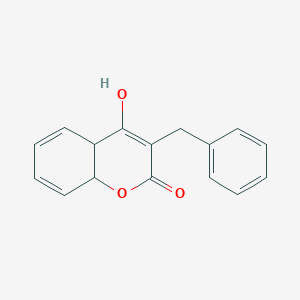
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant. This compound has drawn significant attention in the scientific community due to its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one is not fully understood. However, research has suggested that it acts through multiple pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one has a range of biochemical and physiological effects. These include the inhibition of cancer cell growth and proliferation, reduction of inflammation, and protection against oxidative stress. Additionally, it has been found to have a neuroprotective effect, potentially slowing the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. However, a limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are numerous future directions for research on 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one. These include investigating its potential as a treatment for various cancers, exploring its anti-inflammatory properties in the context of autoimmune diseases, and further elucidating its mechanism of action. Additionally, research could focus on developing more efficient methods of synthesizing the compound and improving its solubility for use in lab experiments.
Conclusion
In conclusion, 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one is a naturally occurring compound with potential therapeutic properties. Its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its neuroprotective effects, make it a promising candidate for further research. While there are limitations to its use in lab experiments, its natural origin and potential safety profile make it an attractive alternative to synthetic compounds. Further research is needed to fully understand the mechanism of action of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one can be achieved through the condensation of benzaldehyde and 4-hydroxyacetophenone using a base catalyst. This method has been optimized to produce high yields of the compound.
Scientific Research Applications
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. Research has shown that this compound possesses anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. Additionally, it has been found to have potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-benzyl-4-hydroxy-4a,8a-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,12,14,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHFUJGQLLLBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3C=CC=CC3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-hydroxy-4a,8a-dihydrochromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

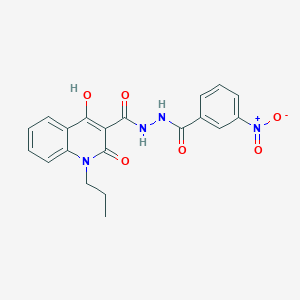
![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)
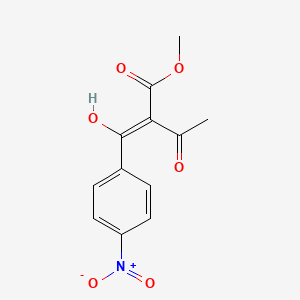
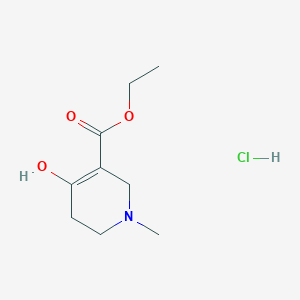
![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)

